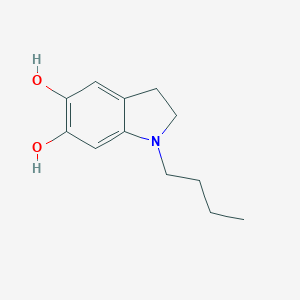
1-Butylindoline-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylindoline-5,6-diol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the indoline family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-Butylindoline-5,6-diol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For example, it has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. Additionally, it has been suggested that 1-Butylindoline-5,6-diol may inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
1-Butylindoline-5,6-diol has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Butylindoline-5,6-diol in lab experiments is its low toxicity. It has been shown to have minimal adverse effects on cells and tissues, making it a safe compound to work with. However, one limitation of using 1-Butylindoline-5,6-diol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-Butylindoline-5,6-diol. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical settings. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 1-Butylindoline-5,6-diol and its potential interactions with other signaling pathways.
Métodos De Síntesis
1-Butylindoline-5,6-diol can be synthesized through a two-step process. The first step involves the reaction of indole with butyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is 1-butylindole. In the second step, 1-butylindole is oxidized using an oxidizing agent such as potassium permanganate to yield 1-Butylindoline-5,6-diol.
Aplicaciones Científicas De Investigación
1-Butylindoline-5,6-diol has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In a study conducted by Zhang et al., 1-Butylindoline-5,6-diol was found to inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. demonstrated that 1-Butylindoline-5,6-diol has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
139721-22-5 |
|---|---|
Nombre del producto |
1-Butylindoline-5,6-diol |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-butyl-2,3-dihydroindole-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-3-5-13-6-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |
Clave InChI |
QFFLWFJPXWCDFQ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC2=CC(=C(C=C21)O)O |
SMILES canónico |
CCCCN1CCC2=CC(=C(C=C21)O)O |
Sinónimos |
1H-Indole-5,6-diol, 1-butyl-2,3-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
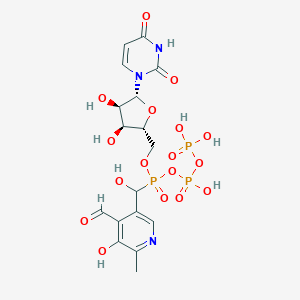
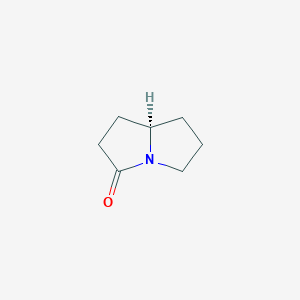
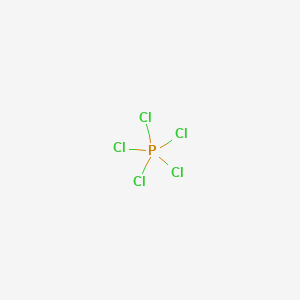
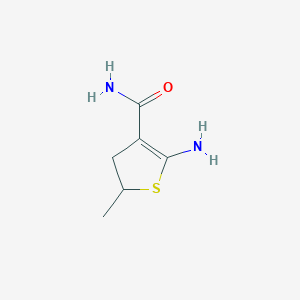
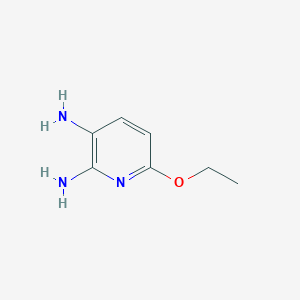
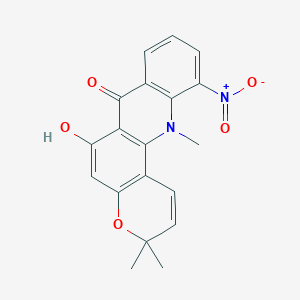
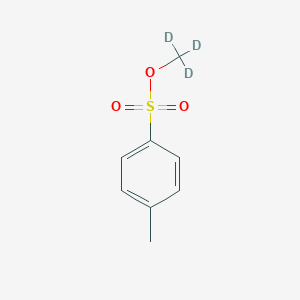
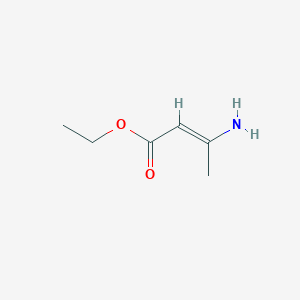
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
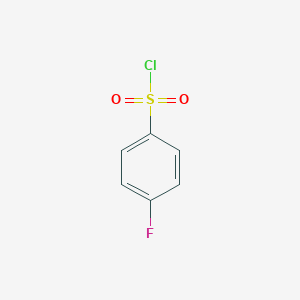
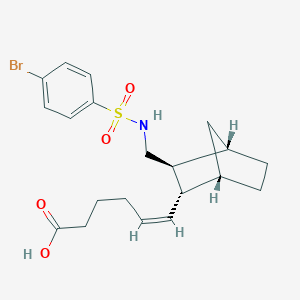

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)